

A Technical Guide to the Spectroscopic Data of 6-Acetyl-2(3H)-benzoxazolone

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Compound of Interest

Compound Name: 6-Acetyl-2(3H)-benzoxazolone

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This technical guide provides an in-depth overview of the spectroscopic data for the compound **6-Acetyl-2(3H)-benzoxazolone**, a key intermediate in medicinal chemistry. The document details its synthesis, purification, and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented is intended to support research and development activities involving this compound and its derivatives.

Spectroscopic Data

The structural elucidation of **6-Acetyl-2(3H)-benzoxazolone** is confirmed through a combination of spectroscopic techniques. The data presented in the following tables provide a comprehensive spectral fingerprint of the molecule.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not available in search results	Data not available in search results	Aromatic Protons
Data not available in search results	Data not available in search results	N-H Proton
Data not available in search results	Data not available in search results	Acetyl Protons (CH_3)

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	Carbonyl Carbon (Lactam)
Data not available in search results	Carbonyl Carbon (Acetyl)
Data not available in search results	Aromatic Carbons
Data not available in search results	Methyl Carbon (Acetyl)

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Assignment
3100 - 3300	N-H Stretch (Lactam)
~1760	C=O Stretch (Lactam)
~1680	C=O Stretch (Acetyl)
>3000	Aromatic C-H Stretch
1450 - 1600	Aromatic C=C Stretch

Table 4: Mass Spectrometry Data

m/z	Assignment
177.04259	[M] ⁺ (Monoisotopic Mass)
178.04987	[M+H] ⁺
200.03181	[M+Na] ⁺

Experimental Protocols

The synthesis and spectroscopic analysis of **6-Acetyl-2(3H)-benzoxazolone** are performed using standard organic chemistry techniques.

Synthesis of 6-Acetyl-2(3H)-benzoxazolone via Friedel-Crafts Acylation

The primary method for the synthesis of **6-Acetyl-2(3H)-benzoxazolone** is the Friedel-Crafts acylation of 2(3H)-benzoxazolone.^[1] This reaction is regioselective, yielding the 6-substituted product.^[2]

Reagents and Materials:

- 2(3H)-benzoxazolone
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Methylene chloride (or another suitable anhydrous solvent)
- Hydrochloric acid (for workup)
- Saturated sodium bicarbonate solution (for workup)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- In a round-bottomed flask equipped with a reflux condenser and an addition funnel, a suspension of anhydrous aluminum chloride in methylene chloride is prepared and cooled in an ice bath.[3]
- A solution of acetyl chloride in methylene chloride is added dropwise to the cooled suspension with stirring.[3]
- Following the addition of acetyl chloride, a solution of 2(3H)-benzoxazolone in methylene chloride is added dropwise. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature.[3]
- After the reaction is complete, the mixture is carefully poured into a beaker containing ice and concentrated hydrochloric acid to quench the reaction.[3]
- The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic layers are washed with saturated sodium bicarbonate solution and then dried over anhydrous magnesium sulfate.[3]
- The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

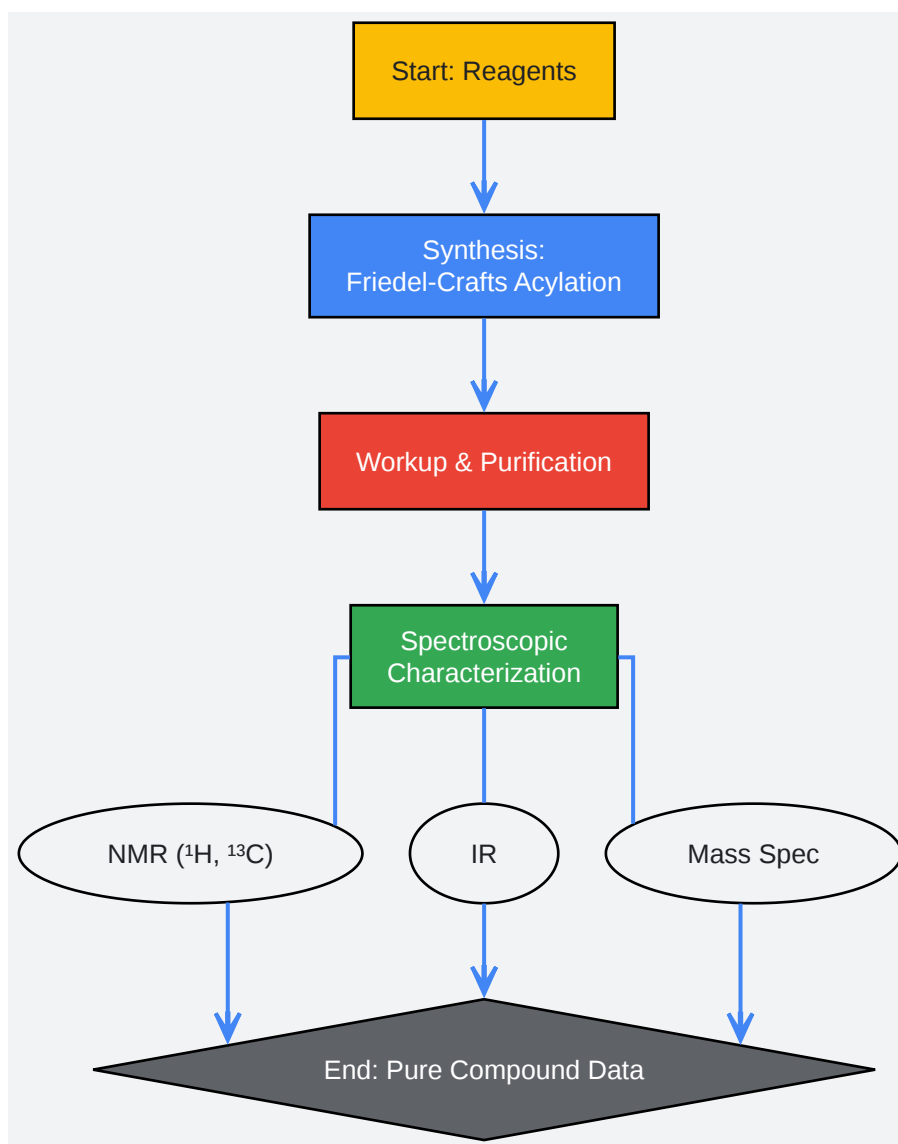
Standard procedures are followed for the acquisition of spectroscopic data.

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4][5]
- IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
- Mass Spectrometry: Mass spectral data are acquired using a mass spectrometer, with techniques such as electrospray ionization (ESI) being common for determining the molecular weight and fragmentation pattern.[6]

Visualizations

The following diagrams illustrate the chemical structure and the general workflow for the synthesis and characterization of **6-Acetyl-2(3H)-benzoxazolone**.

Caption: Chemical structure of **6-Acetyl-2(3H)-benzoxazolone**.



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Caption: Experimental workflow for synthesis and analysis.

Biological Context and Signaling Pathways

The 2(3H)-benzoxazolone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[7] Derivatives of this core structure have been investigated for various therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[2][8]

While specific signaling pathways for **6-Acetyl-2(3H)-benzoxazolone** are not extensively detailed in the available literature, its derivatives are known to interact with various biological targets. For instance, some benzoxazolone derivatives have been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cancer cell proliferation and survival.[8] The general mechanism involves the disruption of downstream signaling pathways essential for tumor progression.

Further research on **6-Acetyl-2(3H)-benzoxazolone** and its analogues may elucidate specific molecular targets and signaling pathways, paving the way for the development of novel therapeutic agents.

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